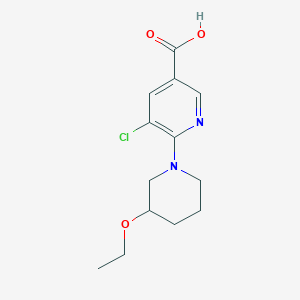
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound is a pyridine derivative and has been found to have various biochemical and physiological effects in laboratory experiments.
作用機序
The mechanism of action of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid is not fully understood. However, it has been found to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid has been found to have various biochemical and physiological effects in laboratory experiments. It has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid in laboratory experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to inhibit specific enzymes and receptors in the body. However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Another limitation is that it may have potential side effects that need to be further studied.
将来の方向性
There are many future directions for the study of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid. One direction is to further investigate its mechanism of action and its effects on specific biological systems. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies may be needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the potential side effects of this compound need to be further studied to ensure its safety for use in humans.
合成法
The synthesis of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid involves the reaction of 5-chloro-6-(2-chloropyridin-3-yl)pyridine-3-carboxylic acid with 3-ethoxy-1-piperidinamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
科学的研究の応用
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its effects on various biological systems, including the nervous system, the cardiovascular system, and the immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
5-chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-19-10-4-3-5-16(8-10)12-11(14)6-9(7-15-12)13(17)18/h6-7,10H,2-5,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJGUXVDUDUWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C2=C(C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)

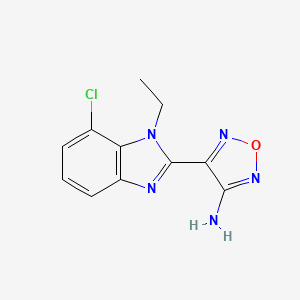
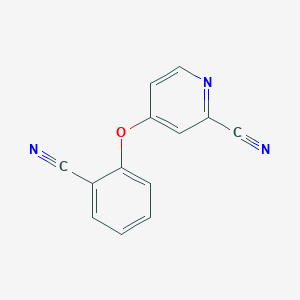
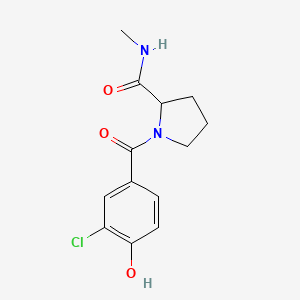
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)

![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
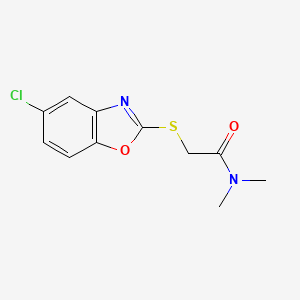
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)

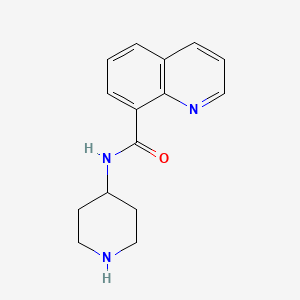
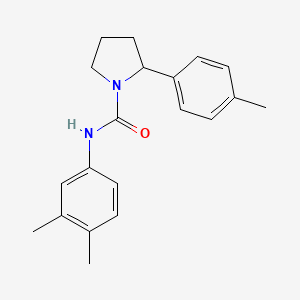
![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)